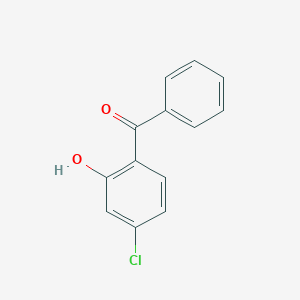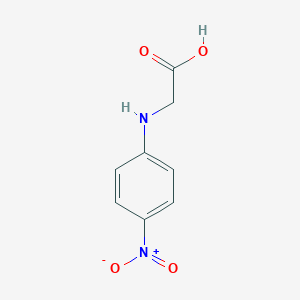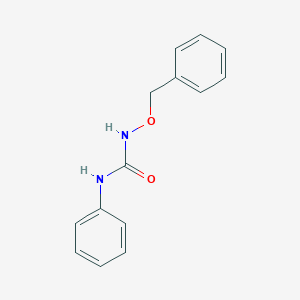
1-(Benzyloxy)-3-phenylurea
Descripción general
Descripción
1-(Benzyloxy)-3-phenylurea is an organic compound that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been studied for its various biochemical and physiological effects, and its mechanisms of action have been extensively investigated.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-phenylurea has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and proteins.
Mecanismo De Acción
The exact mechanism of action of 1-(Benzyloxy)-3-phenylurea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes and proteins, which can have various effects on cellular processes such as cell division, apoptosis, and signal transduction.
Efectos Bioquímicos Y Fisiológicos
1-(Benzyloxy)-3-phenylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Benzyloxy)-3-phenylurea in lab experiments is its ability to inhibit various enzymes and proteins, which can be useful in studying their mechanisms of action. Additionally, it has been shown to have various biochemical and physiological effects, which can be useful in studying the effects of drugs and pharmaceuticals on cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(Benzyloxy)-3-phenylurea. One direction is the further investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new drugs and pharmaceuticals based on this compound. Further research is also needed to determine the safety and toxicity of this compound in vivo and to identify any potential side effects.
Propiedades
Número CAS |
33026-77-6 |
|---|---|
Nombre del producto |
1-(Benzyloxy)-3-phenylurea |
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-phenyl-3-phenylmethoxyurea |
InChI |
InChI=1S/C14H14N2O2/c17-14(15-13-9-5-2-6-10-13)16-18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) |
Clave InChI |
AGVZBCZHWKBGBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2 |
Otros números CAS |
33026-77-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
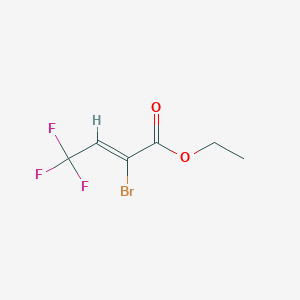
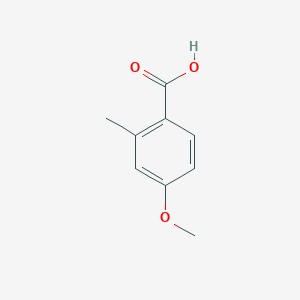
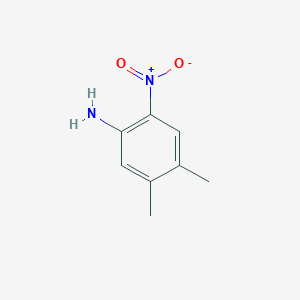
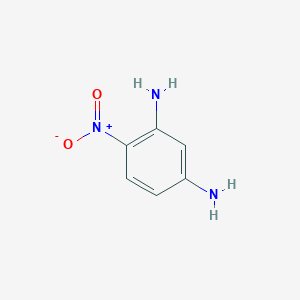
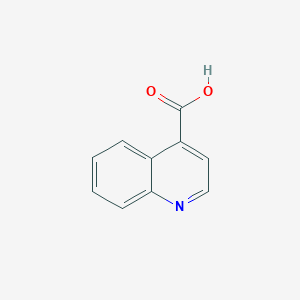
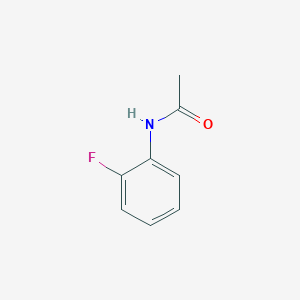
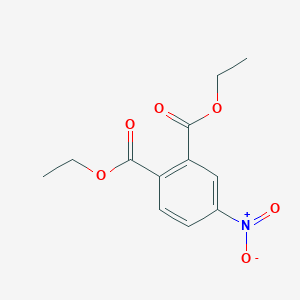
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
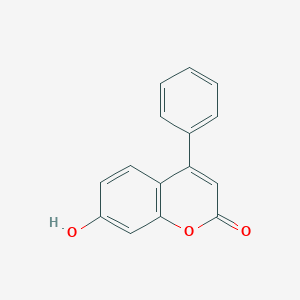
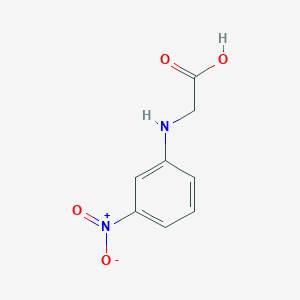
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
